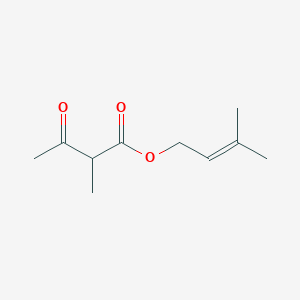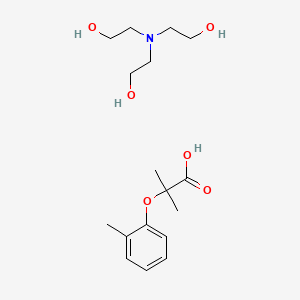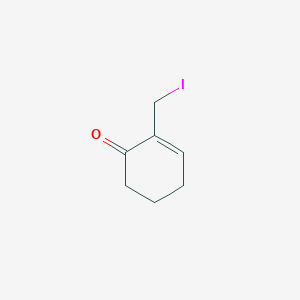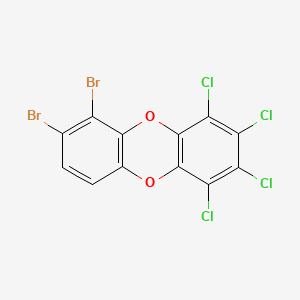
6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin is a halogenated aromatic compound belonging to the family of polychlorinated dibenzo-p-dioxins (PCDDs). These compounds are known for their environmental persistence and potential toxicity. The structure of this compound includes two bromine atoms and four chlorine atoms attached to a dibenzo-p-dioxin core.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin typically involves the bromination and chlorination of dibenzo-p-dioxin. The process begins with the chlorination of dibenzo-p-dioxin using chlorine gas in the presence of a catalyst such as iron(III) chloride. This step is followed by bromination using bromine or a bromine-containing reagent under controlled conditions to achieve the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound is not common due to its limited applications and potential environmental hazards. similar compounds are often produced as by-products in the manufacture of herbicides, pesticides, and other chlorinated organic chemicals.
Análisis De Reacciones Químicas
Types of Reactions
6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the removal of halogen atoms, resulting in less chlorinated or brominated derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce partially dehalogenated compounds.
Aplicaciones Científicas De Investigación
6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin has limited direct applications in scientific research due to its potential toxicity. it serves as a model compound for studying the behavior and effects of halogenated dioxins in the environment. Research areas include:
Environmental Chemistry: Understanding the persistence and degradation pathways of halogenated dioxins.
Toxicology: Investigating the toxic effects and mechanisms of action of dioxins on living organisms.
Analytical Chemistry: Developing methods for detecting and quantifying dioxins in environmental samples.
Mecanismo De Acción
The mechanism of action of 6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin involves its interaction with the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound activates the receptor, leading to changes in gene expression. This activation can result in various toxic effects, including disruption of cellular processes, oxidative stress, and potential carcinogenicity .
Comparación Con Compuestos Similares
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): Known for its high toxicity and environmental persistence.
2,3,7,8-Tetrabromodibenzo-p-dioxin: Similar structure with bromine atoms instead of chlorine.
Polychlorinated Biphenyls (PCBs): Structurally related compounds with similar toxicological profiles.
Uniqueness
6,7-Dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin is unique due to its specific halogenation pattern, which influences its chemical reactivity and biological effects. The presence of both bromine and chlorine atoms can affect its interaction with biological targets and its environmental behavior.
Propiedades
Número CAS |
109264-62-2 |
|---|---|
Fórmula molecular |
C12H2Br2Cl4O2 |
Peso molecular |
479.8 g/mol |
Nombre IUPAC |
6,7-dibromo-1,2,3,4-tetrachlorodibenzo-p-dioxin |
InChI |
InChI=1S/C12H2Br2Cl4O2/c13-3-1-2-4-10(5(3)14)20-12-9(18)7(16)6(15)8(17)11(12)19-4/h1-2H |
Clave InChI |
ZFFWEQSODHIKSJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C2=C1OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-[[4-Methyl-3-[[3-[[2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl]carbamoyl]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B14317780.png)
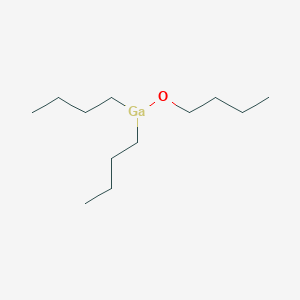
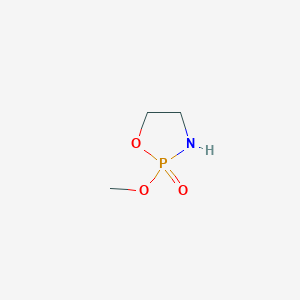
![Phenol, 2-[(2-aminoethyl)thio]-](/img/structure/B14317799.png)
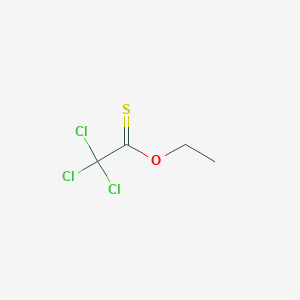
![4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14317811.png)
![2,3-Bis[(2-methyl-2-sulfanylpropyl)amino]propan-1-ol](/img/structure/B14317813.png)
silanol](/img/structure/B14317819.png)

![2-[(Thiophen-2-yl)methyl]cyclohex-3-ene-1-carbonyl chloride](/img/structure/B14317841.png)
![1-[2-(Ethanesulfinyl)ethenyl]-1-phenylhydrazine](/img/structure/B14317842.png)
